

Alizapride hydrochloride solubility in DMSO and aqueous buffers

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Compound of Interest

Compound Name: *Alizapride hydrochloride*

Cat. No.: *B2745744*

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Alizapride Hydrochloride Technical Support Center

Welcome to the technical support center for **Alizapride Hydrochloride**. This resource is designed for researchers, scientists, and drug development professionals, providing detailed information on solubility, experimental protocols, and troubleshooting to facilitate your research.

Solubility Data

The solubility of **Alizapride Hydrochloride** can vary based on the solvent and the pH of aqueous solutions. Below is a summary of available solubility data in commonly used solvents.

Solvent System	Solubility	Molar Solubility	Notes
Organic Solvents			
Dimethyl Sulfoxide (DMSO)	33.3 - 60 mg/mL[1][2][3]	94.7 - 170.54 mM[1][3]	Hygroscopic DMSO can significantly reduce solubility; use of fresh, anhydrous DMSO is recommended.[2] Sonication and warming can aid dissolution.[3]
Dimethylformamide (DMF)	5 mg/mL[4][5]	~14.2 mM	-
Ethanol	< 1 mg/mL (practically insoluble)[2][6]	< 2.84 mM	-
Methanol	Slightly soluble[7]	-	Quantitative data not specified.
Aqueous Systems			
Water	~70 mg/mL[2][6]	~198.95 mM[6]	Sonication may be required.[1]
Phosphate Buffered Saline (PBS), pH 7.2	10 - 50 mg/mL[1][4][5][8]	28.4 - 142.11 mM[1]	Sonication may be required to achieve higher concentrations. [1][6]
In Vivo Formulations			
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL[1][6]	≥ 7.11 mM[1][6]	Saturation unknown. [1][6]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL[1][6]	≥ 7.11 mM[1][6]	Saturation unknown. [1][6]

10% DMSO, 90%

Corn Oil

 ≥ 2.5 mg/mL[1][6] ≥ 7.11 mM[1][6]

-

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for preparing stock solutions and determining aqueous solubility.

Preparation of Alizapride Hydrochloride Stock Solutions

Objective: To prepare a concentrated stock solution of **Alizapride Hydrochloride** in DMSO for further dilution in aqueous buffers or cell culture media.

Materials:

- **Alizapride Hydrochloride** (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Sonicator (water bath)
- Sterile microcentrifuge tubes or vials

Procedure:

- Allow the **Alizapride Hydrochloride** vial to equilibrate to room temperature before opening.
- Weigh the desired amount of **Alizapride Hydrochloride** powder using an analytical balance.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 2.8423 mL of DMSO to 1 mg of **Alizapride Hydrochloride**).
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If undissolved particles remain, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.[3]

- Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.^[1]

Thermodynamic Solubility Determination in Aqueous Buffers

Objective: To determine the equilibrium solubility of **Alizapride Hydrochloride** in various aqueous buffers using the shake-flask method followed by HPLC analysis.

Materials:

- **Alizapride Hydrochloride** (solid powder)
- Aqueous buffers (e.g., citrate buffer pH 4.0, phosphate buffer pH 7.4)
- Orbital shaker or rotator
- Centrifuge
- 0.22 µm syringe filters
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

- Add an excess amount of **Alizapride Hydrochloride** powder to a known volume of the desired aqueous buffer in a glass vial. This ensures that a saturated solution is formed.
- Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
- Shake the samples for 24-48 hours to ensure equilibrium is reached.
- After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess undissolved solid.

- Carefully collect the supernatant and filter it through a 0.22 μm syringe filter to remove any remaining microparticles.
- Dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.
- Quantify the concentration of **Alizapride Hydrochloride** in the diluted samples using a validated HPLC-UV method.[\[9\]](#)
- Calculate the solubility in the original buffer by accounting for the dilution factor.

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the handling and use of **Alizapride Hydrochloride**.

Q1: My **Alizapride Hydrochloride** is not fully dissolving in DMSO. What should I do?

A1: If you are experiencing difficulty dissolving **Alizapride Hydrochloride** in DMSO, consider the following troubleshooting steps:

- Increase Sonication/Warming: Gently warm the solution to 37°C and sonicate for a longer duration.[\[3\]](#)
- Use Fresh DMSO: DMSO is hygroscopic, and absorbed water can significantly decrease the solubility of many compounds.[\[2\]](#) Always use fresh, anhydrous DMSO from a newly opened bottle.
- Check Compound Purity: Impurities in the compound can sometimes affect its solubility.

Q2: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is lower. To mitigate this:

- Lower the Final Concentration: The final concentration in the aqueous buffer may be above the solubility limit. Try diluting to a lower final concentration.

- Use Co-solvents: For in vivo studies or certain in vitro assays, formulations with co-solvents like PEG300 and Tween-80 can improve aqueous solubility.[1][6]
- pH of the Aqueous Buffer: The solubility of **Alizapride Hydrochloride** is pH-dependent. Ensure the pH of your buffer is suitable. It has been noted that solubility may decrease in more acidic conditions.

Q3: How stable is **Alizapride Hydrochloride** in aqueous solutions?

A3: It is recommended to prepare fresh aqueous solutions of **Alizapride Hydrochloride** for immediate use.[8] For stock solutions in DMSO, aliquoting and storing at -20°C or -80°C is advised to maintain stability and prevent degradation from repeated freeze-thaw cycles.[1] A study on the stability of an admixture of alizapride and ondansetron in 0.9% sodium chloride solution found it to be physicochemically stable for up to 56 days when stored at $5 \pm 3^\circ\text{C}$. [6] However, stability can be formulation and condition-dependent.

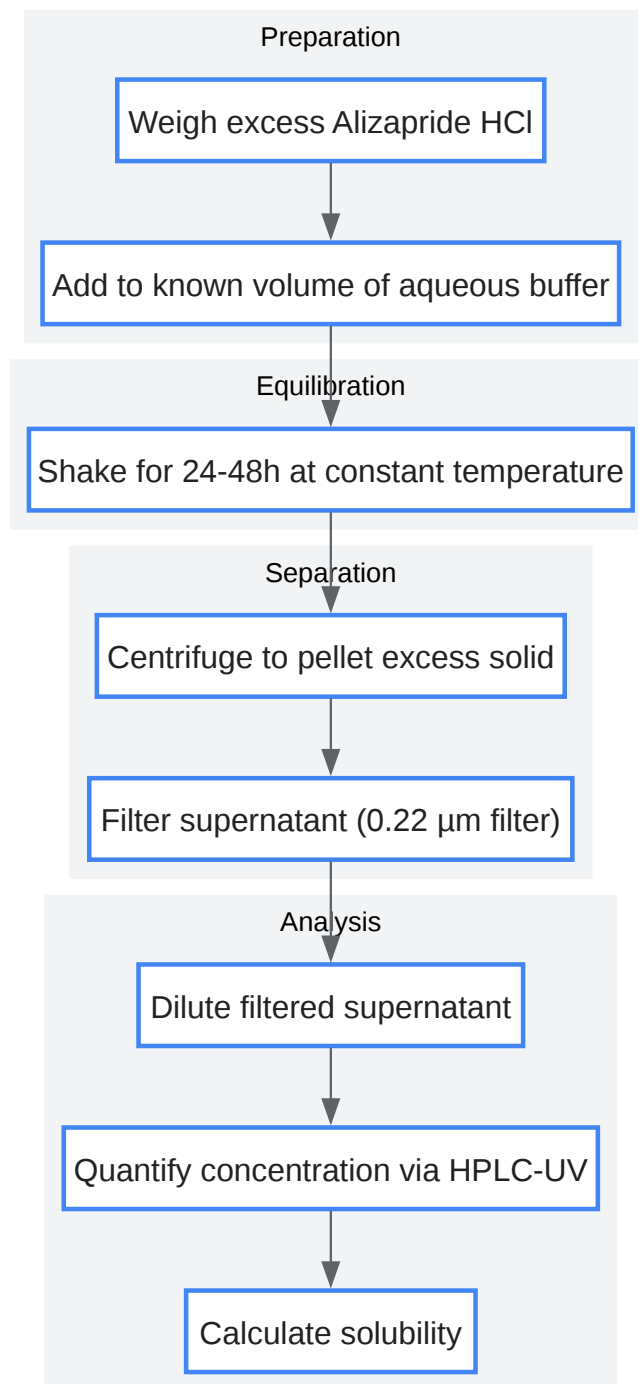
Q4: What is the primary mechanism of action of Alizapride?

A4: Alizapride acts as a dopamine D2 receptor antagonist.[8] Its antiemetic effects are primarily due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which is a key area involved in the vomiting reflex.[6]

Visualizations

Experimental Workflow for Solubility Determination

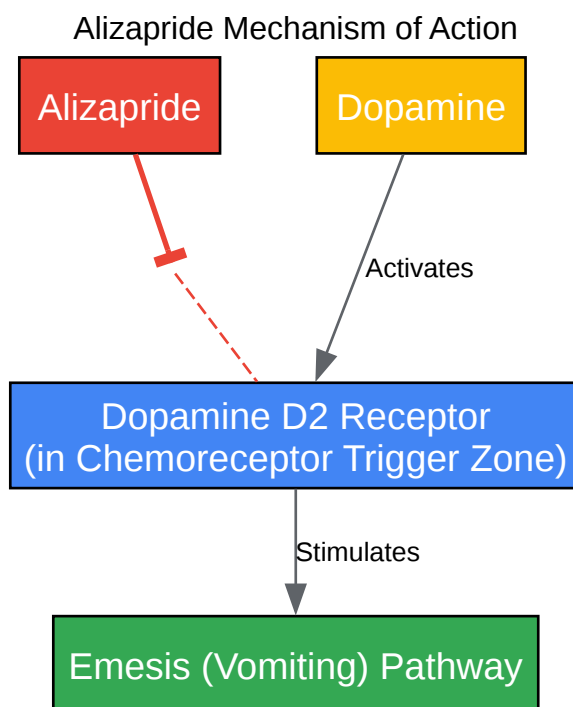
Workflow for Thermodynamic Solubility Determination



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Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

Signaling Pathway of Alizapride



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Caption: Alizapride blocks dopamine D2 receptors, inhibiting the emesis pathway.

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